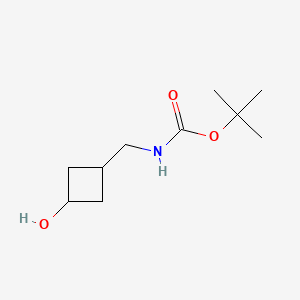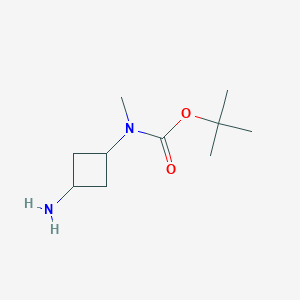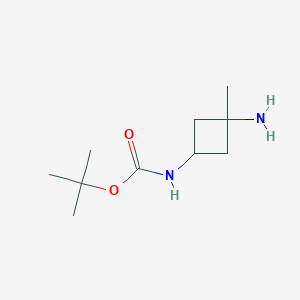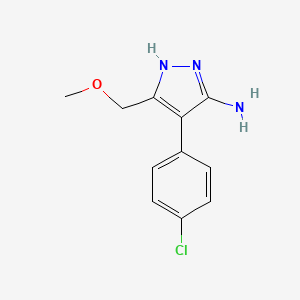![molecular formula C8H12N2O3S B3021993 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 3115-55-7](/img/structure/B3021993.png)
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Descripción general
Descripción
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as 6-APA, is a chemical compound used as an intermediate in the synthesis of β–lactam antibiotics . It is the core moiety of different penicillins . The empirical formula is C8H12N2O3S and the molecular weight is 216.26 .
Synthesis Analysis
The major commercial source of 6-APA is still natural penicillin G . It can be prepared from the benzylpenicillin silyl ester via cleavage of the amide bond .Molecular Structure Analysis
The molecular structure of 6-APA is represented by the SMILES stringCC1(C)S[C@@H]2C@HC(=O)N2[C@H]1C(O)=O . The InChI key is NGHVIOIJCVXTGV-ALEPSDHESA-N . Chemical Reactions Analysis
6-APA may be substituted at the 6-amino position to form the semisynthetic penicillins, resulting in a variety of antibacterial and pharmacologic characteristics .Physical And Chemical Properties Analysis
6-APA is a powder form substance . It has a melting point of 198-200 °C (dec.) (lit.) . The optical activity is [α]22/D +276.3°, c = 1.2 in 0.1 M HCl .Aplicaciones Científicas De Investigación
Synthesis of Zinc(II) Complexes
Research by Sengar, Singh, and Gupta (2021) has demonstrated the use of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in the synthesis of new Zinc(II) complexes. These complexes were produced by reacting Zinc(II) acetate with Schiff bases derived from this compound. Various analytical techniques like elemental analysis, IR, UV, and NMR studies were used to investigate the coordination behavior of Schiff bases towards Zinc atoms (Sengar, Singh, & Gupta, 2021).
Biological Activity of Metal Complexes
Ali, Said, and AlWazn (2021) explored the formation of novel ligands by reacting 6-amino pencillanic acid with Schiff base, which led to the synthesis of various metal complexes using transition metal ions like Fe(II), Cu(II), and Ni(II). The study highlighted the biological activities of these complexes, particularly their inhibitory activity against Staphylococcus aureus bacteria, showcasing their potential in antimicrobial applications (Ali, Said, & AlWazn, 2021).
Antibacterial Studies
Otuokere and Robert (2020) conducted a study focusing on the synthesis of a Cr(III) complex using benzylpenicillin, a derivative of this compound. Their research included in vitro evaluation of the complex's antibacterial activity against various pathogenic gram-positive and gram-negative bacteria. The results indicated enhanced antibacterial activity of the metal complex compared to the uncomplexed ligand (Otuokere & Robert, 2020).
Schiff Base Complexes for Biological Evaluation
Hassan et al. (2022) synthesized Schiff base complexes involving metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Hg(II) using a derivative of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. The study explored the antibacterial activity of these complexes against microorganisms such as Staphylococcus aureus, Echerchia coli, and Candida albicans, showcasing their potential in antimicrobial treatments (Hassan, Kadhim, & Jaber, 2022).
Mecanismo De Acción
Target of Action
The primary target of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as 6-aminopenicillanic acid (6-APA), is the bacterial cell wall . The cell wall plays a crucial role in maintaining the structural integrity of the bacteria and protecting it from the external environment .
Mode of Action
6-APA acts by inhibiting the biosynthesis of cell-wall peptidoglycan . This inhibition occurs through the binding of 6-APA to penicillin-binding proteins (PBPs), which are enzymes involved in the final steps of cell wall synthesis . The binding of 6-APA to PBPs prevents the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall strength and rigidity .
Biochemical Pathways
The action of 6-APA affects the biochemical pathway of cell wall synthesis in bacteria . By inhibiting the cross-linking of peptidoglycan chains, 6-APA disrupts the integrity of the bacterial cell wall . This disruption leads to osmotic instability and eventually, the death of the bacterium .
Pharmacokinetics
As a core structure of penicillins, it is expected to share similar pharmacokinetic properties with other penicillin antibiotics .
Result of Action
The result of 6-APA’s action is the death of the bacterium . By inhibiting the synthesis of the bacterial cell wall, 6-APA causes the bacterium to become osmotically unstable . This instability leads to the rupture of the bacterial cell wall and ultimately, the death of the bacterium .
Action Environment
The action, efficacy, and stability of 6-APA can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of 6-APA . Additionally, the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate penicillins, can reduce the efficacy of 6-APA . Therefore, the use of 6-APA is often combined with beta-lactamase inhibitors to enhance its antibacterial activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHVIOIJCVXTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859479 | |
| Record name | 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3115-55-7, 551-16-6 | |
| Record name | 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminopenicillanic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)






